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Compound of Interest

Compound Name: (R,R,S)-GAT107

Cat. No.: B15617157 Get Quote

(R,R,S)-GAT107, a potent and selective dual-action compound, has emerged as a significant

research tool in the field of nicotinic acetylcholine receptor (nAChR) pharmacology. This

technical guide provides an in-depth overview of the pharmacology and currently understood

toxicological profile of (R,R,S)-GAT107, targeting researchers, scientists, and professionals in

drug development.

Core Pharmacological Profile
(R,R,S)-GAT107, also referred to as GAT107, is the (+)-enantiomer of racemic 4-(4-

bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide.[1][2] It functions

as a positive allosteric modulator (PAM) and a direct allosteric activator (DAA) of the α7

nicotinic acetylcholine receptor (α7 nAChR).[1][3] This dual activity has led to its classification

as an "ago-PAM".[4][5][6] As a Type II PAM, GAT107 not only enhances the receptor's

response to orthosteric agonists like acetylcholine but also directly activates the receptor in

their absence and slows the rate of desensitization.[6]

The compound's mechanism of action confers upon it a range of therapeutic potentials,

primarily centered around its anti-inflammatory, antinociceptive, and neuroprotective properties.

Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for (R,R,S)-GAT107 across

various experimental paradigms.
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Parameter Value Species/System Reference

In Vivo Efficacious

Dose

3.3 mg/kg

(intraperitoneal)
Mouse [1][3]

1, 3, and 10 mg/kg

(intraperitoneal)
Rat [7]

In Vitro Efficacious

Concentration
3.3 µM Murine Macrophages [1][3]

Electrophysiology

- Peak Current vs.

ACh
38 ± 8-fold greater Xenopus oocytes [2]

- Net Charge vs. ACh 514 ± 28-fold greater Xenopus oocytes [2]

Table 1: Summary of In Vivo and In Vitro Efficacy and Potency of (R,R,S)-GAT107.
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Model Effect Species Reference

Inflammatory and

Neuropathic Pain

Dose-dependently

reverses nociception.

[4][8]

Mouse [4][8]

Ventilator-Associated

Pneumonia

Attenuates

inflammatory lung

injury and mortality.[1]

Mouse [1]

Neuroinflammation

(EAE Model)

Reduces disease

severity by 70%,

decreases pro-

inflammatory

cytokines (IL-6, IL-17),

and increases anti-

inflammatory cytokine

(IL-10).[9]

Mouse [9]

Hyperoxia-Induced

Lung Injury

Increases bacterial

lung clearance by

decreasing oxidative

stress in

macrophages.[3]

Mouse [3]

Table 2: Summary of Preclinical Efficacy of (R,R,S)-GAT107 in Various Disease Models.

Key Signaling Pathways and Mechanisms of Action
(R,R,S)-GAT107 exerts its effects through the modulation of several key signaling pathways,

primarily initiated by the activation of the α7 nAChR.

The Cholinergic Anti-Inflammatory Pathway
A central mechanism of GAT107's anti-inflammatory action is its activation of the cholinergic

anti-inflammatory pathway. This involves the inhibition of the pro-inflammatory transcription

factor NF-κB.[3]
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GAT107 inhibits inflammation via the NF-κB pathway.

Nrf2/HO-1 Antioxidant Pathway
GAT107 has been shown to induce antioxidant pathways in macrophages through the

activation of Nrf2 and the subsequent upregulation of heme oxygenase-1 (HO-1) protein levels.

[3]
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GAT107's activation of the Nrf2/HO-1 antioxidant pathway.

Experimental Protocols
Detailed methodologies for key experiments cited in the literature are outlined below.

In Vivo Mouse Model of Pneumonia
Animals: Male C57BL/6 mice (6–10 weeks old).[1]

Hyperoxia Induction: Mice are exposed to >95% O₂ for 48 hours.[1]

Drug Administration: (R,R,S)-GAT107 (3.3 mg/kg) or vehicle is administered intraperitoneally

at 24, 36, and 48 hours after the onset of hyperoxic exposure.[3]
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Bacterial Challenge: After 48 hours of hyperoxia, mice are anesthetized and intratracheally

inoculated with Pseudomonas aeruginosa.[1][3]

Outcome Measures: Bronchoalveolar lavage (BAL) fluid is collected to measure protein

levels, total leukocyte counts, and neutrophil counts. Lung tissue can be analyzed for

oxidative stress markers.[1]

Day 1-2 Day 3 Day 4

Hyperoxia (>95% O₂) GAT107 (3.3 mg/kg, i.p.)
at 24, 36, 48h P. aeruginosa Inoculation BAL Fluid & Tissue Analysis

Click to download full resolution via product page

Workflow for the in vivo mouse model of pneumonia.

In Vitro Macrophage Phagocytosis Assay
Cell Line: Murine macrophage-like RAW 264.7 cells.[3]

Cell Culture: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented

with 10% FBS.[3]

Experimental Conditions: Cells are exposed to 95% O₂ (hyperoxia) in the presence or

absence of (R,R,S)-GAT107 (3.3 µM) for 24 hours.[3]

Phagocytosis Measurement: Opsonized FITC-labeled latex beads are added to the cells.

After incubation, the number of fluorescent beads within at least 200 individual macrophages

per well is counted.[3]

Electrophysiological Recording in Xenopus Oocytes
Expression System:Xenopus laevis oocytes are injected with cRNAs for human α7 nAChR

and the chaperone protein RIC-3.[2]

Recording Technique: Two-electrode voltage-clamp experiments are performed.[10]
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Drug Application: (R,R,S)-GAT107 is applied alone to measure direct activation or co-applied

with an agonist like acetylcholine (ACh) to measure potentiation.[2]

Data Analysis: Peak current responses and net charge are measured and compared to

control responses.[2]

Toxicology
Currently, there is a lack of publicly available, dedicated toxicology studies for (R,R,S)-GAT107.

The existing literature focuses on its pharmacological efficacy and mechanism of action. The

reported in vivo studies in mice and rats at therapeutic doses did not mention any overt signs of

toxicity.[1][3][4][6][7] However, a comprehensive toxicological profile, including acute and

chronic toxicity, genotoxicity, and carcinogenicity, has not been established. Further research is

required to fully characterize the safety profile of (R,R,S)-GAT107.

Conclusion
(R,R,S)-GAT107 is a novel and potent α7 nAChR ago-PAM with significant therapeutic

potential in inflammatory conditions, neuropathic pain, and potentially other neurological and

inflammatory disorders. Its dual mechanism of action, involving both direct receptor activation

and positive allosteric modulation, offers a unique pharmacological profile. While preclinical

efficacy is well-documented, a thorough investigation of its toxicological properties is a

necessary next step for any future clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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